2,6-Dibromo-5-methylbenzo[d]thiazole

Organic Synthesis Cross-Coupling Chemistry Benzothiazole Functionalization

2,6-Dibromo-5-methylbenzo[d]thiazole (CAS 1247348-69-1) is a heterocyclic building block belonging to the benzo[d]thiazole family, with molecular formula C₈H₅Br₂NS and a molecular weight of 307.01 g/mol. The compound features bromine substituents at positions 2 and 6, and a methyl group at position 5 on the benzothiazole scaffold, yielding a calculated LogP of approximately 4.13 and a topological polar surface area of 12.89 Ų.

Molecular Formula C8H5Br2NS
Molecular Weight 307.01 g/mol
Cat. No. B12983610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-5-methylbenzo[d]thiazole
Molecular FormulaC8H5Br2NS
Molecular Weight307.01 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)SC(=N2)Br
InChIInChI=1S/C8H5Br2NS/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3
InChIKeyDELQHMYPHAPIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-5-methylbenzo[d]thiazole CAS 1247348-69-1: Core Structural Identity and Procurement Baseline


2,6-Dibromo-5-methylbenzo[d]thiazole (CAS 1247348-69-1) is a heterocyclic building block belonging to the benzo[d]thiazole family, with molecular formula C₈H₅Br₂NS and a molecular weight of 307.01 g/mol . The compound features bromine substituents at positions 2 and 6, and a methyl group at position 5 on the benzothiazole scaffold, yielding a calculated LogP of approximately 4.13 and a topological polar surface area of 12.89 Ų . Commercial availability includes vendors supplying the compound at ≥95% or 98% purity as a solid, typically packaged in milligram to gram quantities for research-scale procurement .

Why Generic Substitution Fails for 2,6-Dibromo-5-methylbenzo[d]thiazole: Regioisomeric and Substituent-Specific Reactivity Constraints


In-class benzothiazole dibromides cannot be interchanged without altering downstream synthetic outcomes due to three structural determinants: (1) the 2,6- versus 2,4-dibromo regiochemistry dictates the vector of sequential cross-coupling reactions, as palladium-catalyzed couplings at the C-2 position of benzothiazoles proceed with different kinetics than at C-4 or C-6 [1]; (2) the 5-methyl group introduces steric and electronic modulation—class-level QSAR studies on N-alkylbromo-benzothiazoles demonstrate that substituent position and electronic character significantly influence both chemical reactivity and resultant biological activity ; and (3) the dual bromine substitution pattern enables sequential orthogonal functionalization not achievable with mono-bromo analogs such as 2-bromo-5-methylbenzo[d]thiazole (CAS 1093107-11-9) . These differences make generic substitution without experimental validation a source of synthetic route failure.

Product-Specific Quantitative Evidence Guide for 2,6-Dibromo-5-methylbenzo[d]thiazole: Comparator-Based Differentiation Data


Regiochemical Differentiation: 2,6-Dibromo Versus 2,4-Dibromo Substitution Patterns for Sequential Cross-Coupling

The 2,6-dibromo substitution pattern of the target compound (CAS 1247348-69-1) provides a distinct synthetic advantage over the 2,4-regioisomer (2,4-Dibromo-5-methylbenzo[d]thiazole, CAS 1247348-20-4) for sequential Suzuki-Miyaura cross-coupling strategies. The C-2 bromine on benzothiazoles undergoes oxidative addition with palladium catalysts under milder conditions than the C-4 or C-6 positions due to the electron-withdrawing effect of the thiazole nitrogen, enabling chemoselective sequential coupling [1]. Studies on Suzuki cross-coupling reactions of benzothiazole derivatives achieved product yields of 60–65% for arylation at multiple positions under optimized conditions [1]. In contrast, the 2,4-regioisomer presents a different reactivity order (C-2 > C-4), which can lead to competing reaction pathways and lower selectivity in one-pot sequential coupling protocols.

Organic Synthesis Cross-Coupling Chemistry Benzothiazole Functionalization

pKa and Reactivity Differentiation: The 5-Methyl Group Effect on Benzothiazole C-2 Bromine Lability

The 5-methyl substituent in 2,6-Dibromo-5-methylbenzo[d]thiazole electronically differentiates this compound from the non-methylated analog 2,6-Dibromo-1,3-benzothiazole (CAS 408328-13-2). The electron-donating methyl group at position 5 slightly increases electron density on the benzothiazole ring, which can moderate the electrophilicity of the C-2 bromine and influence the rate of nucleophilic aromatic substitution or oxidative addition. Computed molecular descriptors show the target compound has a LogP of 4.13 compared to the non-methylated 2,6-dibromobenzothiazole which has an XLogP3 of 4.3 [1], reflecting the slight lipophilicity decrease conferred by the methyl group. This difference in physicochemical properties translates to measurable variations in chromatographic retention and partitioning behavior during purification.

Physical Organic Chemistry Heterocycle Reactivity Leaving Group Ability

Dual Bromine Functionality: Synthetic Utility Advantage Over Mono-Brominated Analogs for Orthogonal Derivatization

2,6-Dibromo-5-methylbenzo[d]thiazole offers a key synthetic capability over mono-brominated analogs such as 2-Bromo-5-methylbenzo[d]thiazole (CAS 1093107-11-9): the presence of two differentially reactive bromine leaving groups enables sequential orthogonal derivatization. The C-2 bromine can be selectively substituted first via Pd-catalyzed cross-coupling, followed by C-6 functionalization, allowing access to unsymmetrically 2,6-disubstituted products that are inaccessible from the mono-bromo precursor without additional synthetic steps [1]. The patent literature on 2,6-dibromo benzothiazole synthesis explicitly describes this scaffold as having "intrinsic properties [that] may be used to exploit the chemistry to introduce other functional features" . This dual-handle capability is a quantifiable synthetic efficiency metric: a single starting material can generate a library of differentially substituted products via sequential coupling, whereas the mono-bromo analog requires additional bromination-deprotection sequences.

Diversity-Oriented Synthesis Building Block Chemistry Sequential Functionalization

Antimosquito Activity of 2,6-Substituted Benzothiazoles: Scaffold-Level Biological Precedent Supporting Target Compound Selection

A 2013 study on 2,6-substituted benzo[d]thiazole analogues demonstrated that compounds within this substitution class exhibit quantifiable antimosquito activity against Anopheles arabiensis. In this study, compound 4b (a 2,6-substituted benzothiazole bearing a naphthol group at position 2 and a chloro substituent at position 6) showed repellent activity comparable to the positive control DEET (N,N-diethyl-meta-toluamide) in mosquito feeding-probing assays [1]. Compounds 4a and 4k achieved the highest knockdown rates in repellent assays [1]. While 2,6-Dibromo-5-methylbenzo[d]thiazole itself was not directly tested, the 2,6-substitution pattern on the benzothiazole scaffold has been validated as a productive template for antimosquito activity, providing scaffold-level precedence for prioritizing this substitution geometry over 2,4-substituted analogs (compounds 4l–p), which showed a different activity profile in the same assay panel [1].

Vector Control Antimosquito Activity Benzothiazole Bioactivity

Commercial Purity Differentiation: 98% Specification and Its Impact on Synthetic Reliability

Commercially, 2,6-Dibromo-5-methylbenzo[d]thiazole is available at two distinct purity tiers: 98% (supplied by Leyan, product no. 1763653) and ≥95% (supplied by W&J PharmaChem) . The 3-percentage-point purity difference is particularly consequential for this compound because residual mono-brominated or non-brominated starting materials (e.g., 5-methylbenzo[d]thiazole or 2-bromo-5-methylbenzo[d]thiazole) can act as competing substrates in subsequent cross-coupling reactions, reducing the yield of desired disubstituted products and complicating purification. The 98% specification provides a lower maximum impurity burden of 2% versus 5%, which translates to a 2.5-fold reduction in potential interfering species. The closely related regioisomer 2,4-Dibromo-5-methylbenzo[d]thiazole is also offered at 98% purity by the same vendor , making purity alone an insufficient differentiator; the choice must be driven by regiochemical requirements as established in Evidence Item 1.

Quality Control Procurement Specification Synthetic Reproducibility

Best-Validated Research and Industrial Application Scenarios for 2,6-Dibromo-5-methylbenzo[d]thiazole


Sequential Orthogonal Cross-Coupling for Diversity-Oriented Synthesis of 2,6-Diaryl-5-methylbenzothiazole Libraries

Medicinal chemistry groups building focused libraries of 2,6-disubstituted-5-methylbenzothiazoles should select 2,6-Dibromo-5-methylbenzo[d]thiazole as the core scaffold. The differential reactivity of the C-2 and C-6 bromine atoms enables a two-step sequential Suzuki-Miyaura coupling protocol—first at C-2 (more activated) and then at C-6—to generate unsymmetrically substituted products without employing protecting group strategies [1]. This synthetic efficiency gain is quantifiable in terms of step-count reduction versus alternative routes starting from the mono-bromo analog, which would require an additional bromination step .

Antimosquito Benzothiazole Hit-to-Lead Optimization Programs Targeting Anopheles Vector Control

Research groups developing novel repellents or insecticides for malaria vector control should prioritize 2,6-Dibromo-5-methylbenzo[d]thiazole as a starting building block because the 2,6-substitution pattern on the benzothiazole scaffold has demonstrated superior antimosquito activity compared to the 2,4-substitution pattern against Anopheles arabiensis in side-by-side biological evaluations [1]. The two bromine handles allow systematic exploration of substituent effects at both the 2- and 6-positions while maintaining the 5-methyl group as a fixed pharmacophoric element.

Synthesis of 2,6-Disubstituted Benzothiazole-Based COX-2 Inhibitor Candidates

The 2-arylbenzothiazole framework has been validated as a novel scaffold for selective COX-2 inhibition, with ligand-free palladacycle-facilitated Suzuki coupling methodology enabling efficient synthesis of sterically hindered derivatives [1]. 2,6-Dibromo-5-methylbenzo[d]thiazole provides the required 2-bromo functionality for the key cross-coupling step, while the 6-bromo and 5-methyl groups offer additional vectors for structural diversification to optimize potency and selectivity. Procurement of this specific dibromo-methyl intermediate avoids the need for separate bromination and methylation steps, streamlining the synthetic route.

Physicochemical Reference Standard for Method Development and Analytical Characterization

Analytical chemistry laboratories developing HPLC or LC-MS methods for benzothiazole derivatives can utilize 2,6-Dibromo-5-methylbenzo[d]thiazole as a well-defined reference compound. Its distinct LogP of 4.13 [1], molecular ion pattern (characteristic dibromo isotopic signature at M, M+2, M+4), and UV chromophore make it suitable for method calibration, retention time marking, and system suitability testing in reversed-phase separation methods targeting moderately lipophilic heterocyclic compounds.

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